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Compound of Interest

Compound Name: 1,1-Diiodopropane

Cat. No.: B076905

An In-depth Technical Guide to the Chemical Properties of 1,1-Diiodopropane
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical
properties of 1,1-diiodopropane. Due to the limited availability of published experimental data
for this specific compound, this guide combines reported data with theoretical predictions and
information from analogous compounds to offer a thorough resource.

Core Chemical Properties

1,1-Diiodopropane is a geminal dihaloalkane. Its physical and chemical properties are
summarized below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b076905?utm_src=pdf-interest
https://www.benchchem.com/product/b076905?utm_src=pdf-body
https://www.benchchem.com/product/b076905?utm_src=pdf-body
https://www.benchchem.com/product/b076905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source

Molecular Formula CsHel2 --INVALID-LINK--[1]
Molecular Weight 295.89 g/mol --INVALID-LINK--[1]
CAS Number 10250-52-9 --INVALID-LINK--[2]
Appearance Not specified; likely a liquid N/A

Density 2.476 g/cm3 (estimate) --INVALID-LINK--[2]
Boiling Point 239.33 °C (estimate) --INVALID-LINK--[2]
Melting Point -16.49 °C (estimate) --INVALID-LINK--[2]
Refractive Index 1.6160 --INVALID-LINK--[2]
Solubility Insoluble in water N/A

LogP 3.18 (Predicted) --INVALID-LINK--[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of 1,1-diiodopropane are not
widely published. However, a plausible synthesis can be adapted from general methods for the
preparation of gem-diiodoalkanes.

Synthesis of 1,1-Diiodopropane from Propanal
Hydrazone

A common method for the synthesis of gem-diiodides is the reaction of an aldehyde or ketone
with hydrazine, followed by iodination.[4]

Reaction Scheme: CHsCH2CHO + N2H4 - CH3CH2CH=NNH2z + H20 CH3CH2CH=NNHz + 2 I2
+ 2 (C2Hs)sN —» CH3CH2CHI2 + N2 + 2 (C2Hs)sNHI

Materials and Equipment:

e Propanal (CHsCH2CHO)
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e Hydrazine hydrate (N2H4-H20)
e lodine (I2)

o Triethylamine ((CzHs)sN)

» Ethanol

 Diethyl ether

» Round-bottom flask

» Reflux condenser

o Magnetic stirrer

e Separatory funnel

e Rotary evaporator

o Standard laboratory glassware
Procedure:

o Formation of Propanal Hydrazone: In a round-bottom flask, dissolve propanal in ethanol. Add
hydrazine hydrate dropwise while stirring at room temperature. The reaction is typically
exothermic. After the addition is complete, stir the mixture for an additional hour to ensure
complete formation of the hydrazone.

« lodination: In a separate flask, prepare a solution of iodine in diethyl ether. To this solution,
add triethylamine.

» Reaction: Cool the iodine solution in an ice bath. Slowly add the propanal hydrazone solution
to the iodine solution with vigorous stirring. The addition should be controlled to maintain a
low temperature. Nitrogen gas will evolve during the reaction.

o Work-up: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for several hours. Quench the reaction by adding a saturated aqueous
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solution of sodium thiosulfate to remove any unreacted iodine.

o Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl
ether. Combine the organic layers.

e Washing: Wash the combined organic layers with water and then with brine.

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent using a rotary evaporator to yield the crude 1,1-diiodopropane.

Purification

The crude 1,1-diiodopropane can be purified by fractional distillation under reduced pressure.
Procedure:

o Set up a fractional distillation apparatus.

e Heat the crude product gently under reduced pressure.

o Collect the fraction that boils at the expected boiling point of 1,1-diiodopropane.

* HyliilzaEztlﬂznl-;lydrate + lodine/Triethylamine
Propanal Propanal Hydrazone (lodination)
lodine & Triethylamine
in Diethyl Ether

. )
»| Crude 1,1-Diiodopropane Fractional Distillation Pure 1,1-Diiodopropane

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 1,1-diiodopropane.

Spectroscopic Data

Note: Experimentally determined NMR spectra for 1,1-diiodopropane are not readily available
in the scientific literature. The following are predicted spectra based on the chemical structure
and data from isomeric compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Spectrum (in CDCl3):
e CHs group: A triplet around & 1.0-1.2 ppm. The signal is split by the adjacent CHz group.

o CH:z group: A quartet of triplets (or multiplet) around & 2.0-2.3 ppm. The signal is split by the
adjacent CHs and CH groups.

e CH group: Atriplet around & 4.5-5.0 ppm. The signal is split by the adjacent CHz group.
Predicted 13C NMR Spectrum (in CDCIs):

e CHs carbon: Approximately & 10-15 ppm.

e CHz2 carbon: Approximately & 30-35 ppm.

e CHI2 carbon: A downfield signal, likely in the range of & 15-25 ppm, significantly influenced
by the two iodine atoms.

Experimental NMR Data for Isomers of Diiodopropane:

Compound Isomer 'H NMR (6, ppm) 13C NMR (0, ppm)

1.98 (d, 3H), 3.85 (dd,

1,2-Diiodopropane Vicinal 1H), 4.25 (m, 1H), 29.5, 33.8,43.1
4.40 (dd, 1H)
B ) 2.25 (quintet, 2H),
1,3-Diiodopropane Terminal 7.1,35.5
3.28 (t, 4H)

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum for 1,1-diiodopropane is noted to be available in spectral
databases.[1] The expected characteristic absorption bands are:

¢ C-H stretching (alkane): 2850-3000 cm~1

e C-H bending (alkane): 1375-1470 cm~1
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e C-I stretching: 500-600 cm~* (This region is often complex).

Reactivity and Chemical Properties

Gem-diiodoalkanes are versatile intermediates in organic synthesis.

General Reactivity

The two iodine atoms on the same carbon atom make 1,1-diiodopropane susceptible to
various reactions. The C-1 bonds are relatively weak and can be cleaved to form reactive
intermediates.

Formation of Organometallic Reagents

1,1-Diiodopropane can react with metals like magnesium or lithium to form organometallic
reagents. For example, with magnesium, it can form a Grignard-like reagent which can then be
used in various coupling reactions.

Simmons-Smith-type Cyclopropanation

Gem-diiodoalkanes are precursors for carbenoids used in cyclopropanation reactions. Although
less common than diiodomethane, 1,1-diiodopropane could potentially be used to form
substituted cyclopropanes.

Elimination Reactions

Under basic conditions, 1,1-diiodopropane can undergo elimination reactions to form alkenyl
lodides.
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Caption: Potential reaction pathways for 1,1-diiodopropane.

Safety and Handling

Specific safety data for 1,1-diiodopropane is not readily available. However, based on the
properties of similar iodoalkanes, the following precautions should be taken:

o Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including gloves, safety goggles, and a lab coat.

o Storage: Store in a cool, dry, dark place away from heat and incompatible materials such as
strong oxidizing agents and bases.

e Hazards: lodoalkanes are generally considered to be toxic and irritants. Avoid inhalation,
ingestion, and skin contact. They can be lachrymators.

This guide provides a summary of the available and predicted chemical properties of 1,1-
diiodopropane. Researchers should exercise caution and refer to experimentally determined
data as it becomes available.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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